molecular formula C8H7IN4O B2676365 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860784-46-9

6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2676365
CAS No.: 860784-46-9
M. Wt: 302.075
InChI Key: QQEPGHVVAVNMHB-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the cyclization of 2-aminopyridine derivatives with appropriate reagentsThe reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process includes iodination, cyclization, and subsequent functional group transformations under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticonvulsant and anticancer activities. .

Mechanism of Action

The exact mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
  • 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
  • 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Comparison: 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromo, chloro, and fluoro analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Biological Activity

6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from the corresponding imidazo[1,2-a]pyridine derivatives. The introduction of the iodo group and the carbohydrazide moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity, with a notable focus on the C6 position of the imidazo ring, which plays a significant role in modulating activity against specific biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of protein geranylgeranylation. This inhibition is linked to its cytotoxic effects on cancer cell lines, notably HeLa cells.

Key Findings:

  • Cytotoxicity : Compounds derived from imidazo[1,2-a]pyridine have shown varying degrees of cytotoxicity. In studies involving HeLa cells, several derivatives exhibited half-maximal inhibitory concentrations (IC50) below 150 μM, indicating significant cytotoxic potential .
  • Inhibition of Rab Geranylgeranyl Transferase (RGGT) : The compound has been identified as an RGGT inhibitor, which is crucial for the prenylation of Rab proteins involved in intracellular transport processes. The structure-activity relationship studies demonstrated that modifications at the C6 position are critical for maintaining inhibitory activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that different substituents at the C6 position can enhance or diminish biological activity. For instance, bulky substituents may hinder interaction with the active site of RGGT .

Case Studies

Several studies have documented the biological effects of this compound:

Study 1: Cytotoxicity Against HeLa Cells

In a recent study, a series of imidazo derivatives were screened for cytotoxicity using the PrestoBlue® assay. The results indicated that compounds with specific substitutions at the C6 position showed promising cytotoxic effects with IC50 values ranging from 25 to 100 μM for the most active analogs .

CompoundIC50 (μM)Activity Type
1a<150Cytotoxic
1b25RGGT Inhibitor
1c100RGGT Inhibitor
1d>735Negligible

A mechanistic study focused on how these compounds interact with cellular pathways revealed that inhibition of RGGT leads to reduced cell viability and altered Rab protein function. This disruption is particularly relevant in cancer biology where protein prenylation is often upregulated .

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEPGHVVAVNMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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